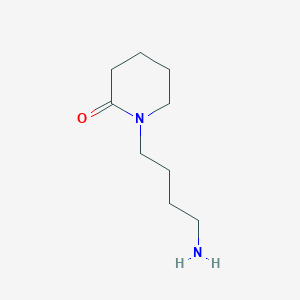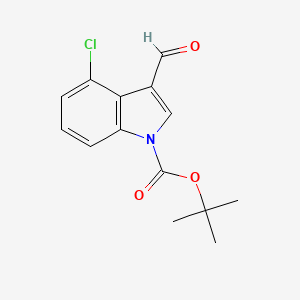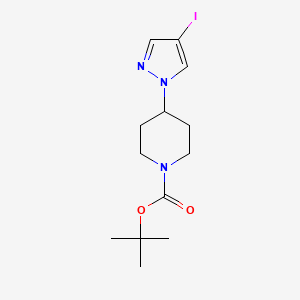
1-(4-Aminobutyl)pipéridin-2-one
Vue d'ensemble
Description
“1-(4-Aminobutyl)piperidin-2-one” is a compound with the CAS Number: 1042770-52-4 . It has a molecular weight of 170.25 and its IUPAC name is 1-(4-aminobutyl)-2-piperidinone . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 1-(4-Aminobutyl)piperidin-2-one is 1S/C9H18N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8,10H2 . This indicates that the compound contains 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
1-(4-Aminobutyl)piperidin-2-one is a liquid at room temperature . It has a molecular weight of 170.25 and a molecular formula of C9H18N2O .
Applications De Recherche Scientifique
Conception et développement de médicaments
“1-(4-Aminobutyl)pipéridin-2-one” est un dérivé de la pipéridine, une classe de composés qui sont fondamentaux dans l'industrie pharmaceutique. Les structures de la pipéridine sont présentes dans plus de vingt classes de produits pharmaceutiques, y compris les alcaloïdes . La structure unique du composé en fait un bloc synthétique précieux pour la construction de médicaments, en particulier en raison de son potentiel d'interaction avec diverses cibles biologiques.
Synthèse de pipéridines biologiquement actives
Le composé sert de précurseur dans la synthèse de pipéridines biologiquement actives. La littérature récente met en évidence l'importance de développer des méthodes rentables pour synthétiser des pipéridines substituées, qui sont cruciales pour la chimie médicinale .
Synthèse chimique
En synthèse chimique, “this compound” peut être utilisé dans des réactions intra- et intermoléculaires pour former divers dérivés de la pipéridine. Ces réactions comprennent l'hydrogénation, la cyclisation, la cycloaddition, l'annulation et l'amination, qui sont fondamentales dans la création de composés organiques complexes .
Applications pharmacologiques
Les dérivés de la pipéridine, y compris “this compound”, ont une large gamme d'applications pharmacologiques. Ils sont impliqués dans la découverte et l'évaluation biologique de médicaments potentiels, en particulier ceux ciblant le système nerveux central .
Safety and Hazards
Orientations Futures
Piperidines, including 1-(4-Aminobutyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include 1-(4-aminobutyl)piperidin-2-one, are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, leading to their use in different therapeutic applications .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally well-studied, and these compounds often exhibit good bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
Like all chemical compounds, its action can be influenced by factors such as temperature, ph, and the presence of other compounds .
Analyse Biochimique
Biochemical Properties
1-(4-Aminobutyl)piperidin-2-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the binding of 1-(4-Aminobutyl)piperidin-2-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
1-(4-Aminobutyl)piperidin-2-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis. Additionally, 1-(4-Aminobutyl)piperidin-2-one can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of 1-(4-Aminobutyl)piperidin-2-one involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, 1-(4-Aminobutyl)piperidin-2-one can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Aminobutyl)piperidin-2-one can change over time. The compound’s stability and degradation are important factors to consider. Over time, 1-(4-Aminobutyl)piperidin-2-one may degrade into other compounds, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(4-Aminobutyl)piperidin-2-one vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular function or protecting against cellular damage. At high doses, 1-(4-Aminobutyl)piperidin-2-one can have toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Metabolic Pathways
1-(4-Aminobutyl)piperidin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities. These metabolic pathways are crucial for the compound’s overall biological effects .
Transport and Distribution
Within cells and tissues, 1-(4-Aminobutyl)piperidin-2-one is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can influence its biological activity. For instance, its accumulation in certain tissues may enhance its therapeutic effects or contribute to its toxicity .
Subcellular Localization
The subcellular localization of 1-(4-Aminobutyl)piperidin-2-one is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 1-(4-Aminobutyl)piperidin-2-one is crucial for its role in cellular processes .
Propriétés
IUPAC Name |
1-(4-aminobutyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIZXCIFIRMHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519350.png)
![6-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1519351.png)


![3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1519354.png)



![[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1519366.png)

